4-Methyl-6-styrylpyrimidin-5-ol

Descripción

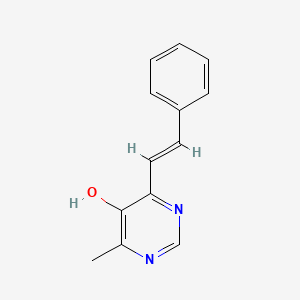

4-Methyl-6-styrylpyrimidin-5-ol is a pyrimidine derivative featuring a methyl group at position 4, a hydroxyl group at position 5, and a styryl (vinylbenzene) substituent at position 6. Pyrimidine derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, anticancer, and enzymatic inhibitory activities.

Propiedades

Fórmula molecular |

C13H12N2O |

|---|---|

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol |

InChI |

InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+ |

Clave InChI |

TZTGVLCMRVOIPD-BQYQJAHWSA-N |

SMILES isomérico |

CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O |

SMILES canónico |

CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include 2,4,6-trichloropyrimidine and appropriate styrene derivatives.

Substitution Reactions: The styryl group is introduced at the 6-position of the pyrimidine ring through a substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:

Substitution: The methyl and styryl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Ethyl-substituted pyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

4-Methyl-6-styrylpyrimidin-5-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Core Pyrimidine Modifications

- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (C₅H₅ClN₂OS) : Replaces the styryl group with chlorine and methylsulfanyl substituents. The chloro group increases electrophilicity, while the methylsulfanyl (SMe) group provides electron-donating effects, contrasting with the electron-withdrawing hydroxyl (OH) and styryl groups in the target compound .

- 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol: Incorporates a fused thieno ring instead of a styryl group, altering aromaticity and steric bulk. This structural variation may influence solubility and biological target interactions .

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate : Features a fluorophenyl group and a sulfonyl moiety, introducing strong electron-withdrawing effects and polar functional groups absent in the target compound .

Table 1: Structural Features of Selected Pyrimidine Derivatives

Comparison with Analogs

- Sulfur-containing derivatives : Compounds like 2-(4-trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c) are synthesized using alkylation with bromides or chlorides in DMF, followed by acid precipitation .

- Ester derivatives: Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) benzoate (5b) employs esterification and thioether formation, requiring chromatographic purification .

- Thieno-fused systems: Synthesis involves multi-step cyclization and substitution, as seen in thieno[2,3-d]pyrimidin-4-ol derivatives .

Physicochemical Properties

Melting Points and Solubility

- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol : Melts at 241–243°C, with a predicted density of 1.48 g/cm³. The chloro and SMe groups enhance crystallinity .

- Styryl-containing analogs : Expected to exhibit lower melting points due to the bulky styryl group reducing packing efficiency.

- Thieno-fused derivatives: Likely less soluble in polar solvents due to aromatic fusion .

Acidity (pKa)

- The hydroxyl group at position 5 in this compound is acidic, with a pKa likely influenced by resonance stabilization. For 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol, the predicted pKa is 5.91, suggesting moderate acidity . Styryl and methyl groups may slightly increase pKa compared to chloro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.